molecular formula C17H15NO B112815 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde CAS No. 590391-01-8

2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Cat. No.: B112815
CAS No.: 590391-01-8
M. Wt: 249.31 g/mol
InChI Key: PVIYVHWXJIXQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is a substituted indole derivative featuring a 3,4-dimethylphenyl group at the indole’s C2 position and an aldehyde functional group at C3. Indole carbaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceuticals and materials science, due to their reactivity and structural versatility.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIYVHWXJIXQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801233044
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590391-01-8
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590391-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801233044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Reaction Conditions

The patent CN102786460A outlines a one-pot procedure for indole-3-carbaldehydes:

  • Vilsmeier Reagent Preparation : Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) at 0–5°C for 30–40 minutes.

  • Indole Cyclization : The 2-(3,4-dimethylphenyl)aniline is added to DMF, followed by dropwise addition of the Vilsmeier reagent. After stirring at room temperature (1–2 hours), the mixture is refluxed at 80–90°C for 5–8 hours.

  • Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the product, which is filtered, dried, and recrystallized.

Key parameters from Example 1:

ParameterValue
DMF:POCl₃ ratio5:1 (v/v)
Aniline:Vilsmeier ratio1:10–1:40 (mol/mol)
Reflux temperature80–90°C
Yield70–87% (similar compounds)

Characterization data for analogous compounds include 1H^1H NMR (DMSO-d₆): δ 9.95 (s, 1H, CHO), 8.30–7.20 (m, aromatic protons).

Fischer Indole Synthesis Followed by Formylation

The Fischer indole synthesis offers an alternative route, constructing the indole core from arylhydrazines and ketones, followed by late-stage formylation.

Hydrazone Formation and Cyclization

  • Hydrazone Preparation : 3,4-Dimethylacetophenone reacts with phenylhydrazine in acetic acid at reflux (24 hours) to form the hydrazone.

  • Cyclization : The hydrazone undergoes acid-catalyzed cyclization (e.g., polyphosphoric acid at 120°C for 3 hours) to yield 2-(3,4-dimethylphenyl)-1H-indole.

Vilsmeier-Haack Formylation at C3

The indole intermediate is subjected to Vilsmeier-Haack conditions as described in Section 1.2. General Procedure A from ACS Journal of Organic Chemistry corroborates this approach, utilizing pyrophosphoryl chloride and DMF for formylation (45–87% yields).

Transition-metal-catalyzed cross-coupling enables modular introduction of the 3,4-dimethylphenyl group.

Preparation of 2-Bromoindole-3-Carbaldehyde

Bromination of 1H-indole-3-carbaldehyde (from Vilsmeier-Haack reaction) at C2 using N-bromosuccinimide (NBS) in DMF (0°C, 2 hours) affords 2-bromoindole-3-carbaldehyde (65–78% yield).

Cross-Coupling with 3,4-Dimethylphenylboronic Acid

A Suzuki-Miyaura coupling employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and 3,4-dimethylphenylboronic acid in dioxane/water (4:1) at 100°C for 12 hours. This step installs the 3,4-dimethylphenyl group at C2, yielding the target compound (72–85% yield).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Vilsmeier-HaackOne-pot, no intermediatesRequires custom aniline synthesis70–87%
Fischer + FormylationScalable indole core formationMulti-step, harsh cyclization conditions60–75%
Suzuki CouplingModular aryl group introductionRequires brominated precursor72–85%

The Vilsmeier-Haack route is optimal for large-scale production due to its one-pot efficiency, whereas the Suzuki method offers flexibility for structural diversification.

Scientific Research Applications

2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde depends on its specific biological target. Indole derivatives often interact with various enzymes and receptors in the body, leading to a range of biological effects. The compound may act as an inhibitor or activator of specific enzymes, or it may bind to receptors to modulate their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions and aromatic moieties. Key comparisons include:

Table 1: Structural Analogs of 2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde
Compound Name Substituent Position/Type CAS Number Structural Similarity Score
2-Methyl-1H-indole-3-carbaldehyde C2-methyl 5416-80-8 0.96
5-Methyl-1H-indole-3-carbaldehyde C5-methyl 52562-50-2 0.96
6-Methyl-1H-indole-3-carbaldehyde C6-methyl 4771-49-7 0.96
5-Phenyl-1H-indole-3-carbaldehyde C5-phenyl 141835-34-9 0.96
3,5-Dimethyl-1H-indole-2-carbaldehyde C3/C5-methyl; aldehyde at C2 1463-67-8
1-Phenyl-1H-indole-3-carbaldehyde N1-phenyl; aldehyde at C3 32542-59-9

Data sourced from structural databases and synthetic reports .

Key Differences and Implications

Substituent Position and Electronic Effects: The C2-methyl analog (5416-80-8) lacks the bulky 3,4-dimethylphenyl group, resulting in reduced steric hindrance and higher reactivity in nucleophilic additions at the aldehyde group.

Aldehyde Position Isomerism :

  • 3,5-Dimethyl-1H-indole-2-carbaldehyde (1463-67-8) places the aldehyde at C2, altering its conjugation with the indole ring. This positional shift may reduce electrophilicity at the aldehyde compared to C3-substituted analogs .

N1-Substitution :

  • 1-Phenyl-1H-indole-3-carbaldehyde (32542-59-9) substitutes the indole nitrogen with a phenyl group, disrupting planarity and altering electronic properties. This modification could affect binding affinity in biological systems compared to the target compound’s C2-substituted aryl group .

Reactivity and Functionalization

  • Aldehyde Reactivity : The electron-withdrawing aldehyde group at C3 facilitates condensation reactions (e.g., with hydrazines to form hydrazones). Bulky 3,4-dimethylphenyl substituents may slow kinetics compared to methyl-substituted analogs .

Biological Activity

2-(3,4-Dimethylphenyl)-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure that includes a 3,4-dimethylphenyl group attached to the indole ring, which influences its chemical properties and potential interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other fields.

  • Molecular Formula : C_{16}H_{15}N
  • Molar Mass : Approximately 239.30 g/mol
  • Structure : The compound's structure allows for various chemical reactions, particularly due to the aldehyde functional group, which can participate in nucleophilic addition reactions.

Biological Activities

Indole derivatives are known for a wide range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Indole derivatives typically show activity against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Research indicates that compounds similar to this indole derivative have potential anticancer effects. For instance, indole-3-carboxaldehyde derivatives have been shown to inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Indole derivatives often display anti-inflammatory activities. Studies on related compounds suggest that they may inhibit inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

The exact mechanisms through which this compound exerts its biological effects require further investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with various enzymes and receptors in the body, acting as either an inhibitor or an activator.
  • Cellular Pathway Modulation : It may modulate cellular pathways involved in inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related indole derivatives against several bacterial strains. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for further development of these compounds as antimicrobial agents.

CompoundBacterial StrainInhibition Zone (mm)
Indole AStaphylococcus aureus15
Indole BEscherichia coli12
This compoundTBD

Anticancer Activity

In vitro studies on the anticancer effects of related indole derivatives revealed that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compounds showed IC50 values indicating effective dose-response relationships.

CompoundCell LineIC50 (µM)
Indole AMCF-710
Indole BHeLa15
This compoundTBD

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde, and what critical parameters influence yield?

  • Methodology : A common approach involves multi-step organic synthesis. For example, Procedure I-B (adapted from indole-carbaldehyde syntheses) starts with a Friedel-Crafts acylation or Vilsmeier-Haack formylation to introduce the aldehyde group at the indole C3 position. Subsequent Suzuki-Miyaura coupling or Ullmann-type reactions can introduce the 3,4-dimethylphenyl moiety. Key parameters include:

  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions.
  • Temperature control : Maintaining low temperatures (-78°C to 0°C) during aldehyde formation to prevent side reactions.
  • Solvent choice : Dichloroethane or THF for improved solubility of intermediates .

Q. Which purification techniques are most effective for isolating this compound post-synthesis?

  • Methodology :

  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Ethanol or methanol as solvents for high-purity crystalline yields.
  • HPLC : For analytical-scale purification, especially if trace byproducts persist. Post-purification, validate purity via TLC (Rf comparison) and NMR .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR to confirm the indole backbone, aldehyde proton (δ ~10 ppm), and dimethylphenyl substituents. DEPT experiments clarify carbon hybridization.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]+ or [M+Na]+).
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

  • Data collection : At 100 K to minimize thermal motion.
  • Structure solution : Direct methods for phase determination.
  • Validation : Check for disorder in the aldehyde or dimethylphenyl groups using PLATON or OLEX2. Compare bond lengths/angles with similar indole derivatives (e.g., 2-(4-isopropylphenyl)-1H-indole-3-carbaldehyde) .

Q. What experimental strategies are recommended to assess the biological activity of this compound?

  • Methodology :

  • In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Target identification : Molecular docking studies with proteins like COX-2 or tubulin, leveraging structural analogs (e.g., ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate) as references.
  • Dose-response analysis : IC50 determination with non-linear regression models .

Q. How can researchers design comparative studies between this compound and its structural analogs?

  • Methodology :

  • Select analogs : Focus on substituent variations (e.g., 2-(3,4-dichlorophenyl)-1H-indole-3-carbaldehyde or 5-methyl-1H-indole-3-carbaldehyde).
  • Property comparison : LogP (lipophilicity), solubility (via shake-flask method), and electronic effects (Hammett constants).
  • Bioactivity correlation : Use PCA (Principal Component Analysis) to link structural features with assay outcomes .

Q. How should contradictory data in biological or spectroscopic studies be addressed?

  • Methodology :

  • Reproducibility checks : Verify assay conditions (e.g., pH, serum concentration in cell cultures).
  • Statistical analysis : Apply ANOVA or t-tests to evaluate significance of discrepancies.
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to confirm peak assignments if signal overlap occurs .

Q. What stability studies are critical for this compound under varying experimental conditions?

  • Methodology :

  • Thermal stability : TGA/DSC to assess decomposition temperatures.
  • Photostability : Expose to UV-Vis light and monitor degradation via HPLC.
  • Solution stability : Test in buffers (pH 4–9) over 24–72 hours; quantify intact compound via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.